Zanthosimuline

Description

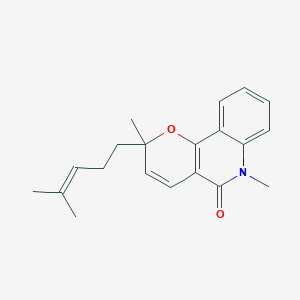

Structure

3D Structure

Properties

CAS No. |

155416-20-9 |

|---|---|

Molecular Formula |

C20H23NO2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

2,6-dimethyl-2-(4-methylpent-3-enyl)pyrano[3,2-c]quinolin-5-one |

InChI |

InChI=1S/C20H23NO2/c1-14(2)8-7-12-20(3)13-11-16-18(23-20)15-9-5-6-10-17(15)21(4)19(16)22/h5-6,8-11,13H,7,12H2,1-4H3 |

InChI Key |

VMCDFWKTDCXEJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC1(C=CC2=C(O1)C3=CC=CC=C3N(C2=O)C)C)C |

melting_point |

127 - 128 °C |

physical_description |

Solid |

Origin of Product |

United States |

Origin and Natural Occurrence of Zanthosimuline

Botanical Sources within the Rutaceae Family

Isolation from Zanthoxylum simulans

Zanthosimuline was first isolated from the root bark of Zanthoxylum simulans. mdpi.com This plant, a species of prickly ash, is also known for producing Sichuan pepper. nih.govacs.org The isolation process involves extracting the compound from the plant material, with methods detailed in scientific literature including the use of ethanol aqueous solutions for extraction from the stem bark. mdpi.comgoogle.com

Presence in Other Zanthoxylum Species

While prominently found in Zanthoxylum simulans, this compound and related alkaloids are also present in other species within the Zanthoxylum genus, which is widely distributed across Asia, America, and Africa. nih.govnih.gov For instance, research has identified this compound in different parts of Zanthoxylum bungeanum. nih.gov The genus Zanthoxylum is a rich source of various alkaloids, and the presence of specific compounds can vary between species. researchgate.netresearchgate.net

Chemotaxonomic and Ecological Significance

The presence of this compound and other quinoline (B57606) alkaloids serves as a chemotaxonomic marker for the Rutaceae family, and more specifically for the genus Zanthoxylum. researchgate.net Chemotaxonomy is the classification of plants based on their chemical constituents. The unique chemical profiles of different plant species can help to establish evolutionary relationships between them. Alkaloids are one of the most significant groups of compounds for the chemotaxonomy of the Zanthoxylum genus. researchgate.net

From an ecological perspective, secondary metabolites like this compound often play a role in the plant's defense mechanisms. Plants produce these compounds to protect themselves from herbivores, pathogens, and other environmental stressors. nih.gov The antifungal properties of this compound suggest that it may contribute to the chemical defense of Zanthoxylum species against fungal pathogens. nih.govnih.gov

Biosynthesis and Biogenetic Considerations

Proposed Biogenetic Pathways to Pyranoquinoline Alkaloids

Pyranoquinoline alkaloids are a significant class of natural products found predominantly in the Rutaceae family, particularly within the Zanthoxylum genus. scispace.comresearchgate.net The biosynthesis of these complex molecules is believed to originate from fundamental precursors derived from primary metabolism. The core scaffold of these alkaloids is the quinoline (B57606) ring system, which is itself derived from anthranilic acid.

The proposed biogenetic pathways for pyranoquinoline and the related furoquinoline alkaloids suggest a common origin from 2-substituted, oxygenated 4-quinolone precursors. nih.gov A key step in the biosynthesis is the introduction of an isoprenoid unit, typically a prenyl or geranyl group, onto the quinolone core. nih.govlookchem.com This alkylation step is a crucial branching point that directs the biosynthesis towards either furo- or pyrano- type structures. Specifically, the formation of pyranoquinolines involves the attachment of a C5 or C10 isoprenoid side chain, which subsequently undergoes cyclization to form the pyran ring fused to the quinoline system. lookchem.com

Biomimetic syntheses have been developed to mimic these proposed natural pathways. mdpi.comacs.org For instance, a convenient laboratory synthesis of pyranoquinoline alkaloids starts with 4-hydroxy-3-prenyl-2-quinolones, which are considered key precursors in the natural formation of these compounds. lookchem.com Another biomimetic approach involves the condensation of a 2,4-dihydroxyquinoline with an aldehyde like citral, which spontaneously leads to the pyranoquinoline structure through a cascade of reactions. acs.org This synthetic evidence strongly supports the hypothesis that the natural biosynthetic route involves the convergence of a quinolone-type precursor with an isoprenoid-derived component.

Enzymatic and Precursor Involvement in Zanthosimuline Formation

The formation of this compound, a specific pyranoquinoline alkaloid first isolated from the root bark of Zanthoxylum simulans, follows the general biogenetic logic outlined for the broader class of pyranoquinoline alkaloids. nih.govscispace.com Research, particularly through biomimetic synthesis, has elucidated the likely precursors and reaction sequence leading to its formation. mdpi.com

The key precursors identified for the biosynthesis of this compound are:

4-hydroxy-1-methyl-2(1H)-quinolone : This molecule provides the core quinolone structure. mdpi.comacs.org

Citral : This α,β-unsaturated monoterpenoid aldehyde serves as the source of the geranyl side chain that ultimately forms the pyran ring. mdpi.comacs.org

The proposed biosynthetic mechanism, supported by successful laboratory syntheses, is a domino reaction sequence. mdpi.comnih.gov This sequence is initiated by a Knoevenagel condensation between 4-hydroxy-1-methyl-2(1H)-quinolone (the 1,3-dicarbonyl equivalent) and citral. mdpi.com This condensation introduces the geranyl chain onto the quinolone core and is immediately followed by a spontaneous oxa-6π electrocyclization, which closes the pyran ring to yield the final this compound structure. mdpi.commdpi.com

While the precise enzymatic machinery driving this compound formation in Zanthoxylum has not been fully characterized, the nature of the proposed reactions allows for informed speculation. The initial condensation step is likely catalyzed by an enzyme capable of facilitating aldol-type reactions. In laboratory syntheses, this step is often catalyzed by an amine catalyst like ethylenediammonium diacetate (EDDA), suggesting that an enzyme with appropriately positioned acidic and basic residues in its active site could perform this function in the plant. mdpi.comnih.govresearchgate.net

The subsequent attachment of the isoprenoid unit (derived from citral) points to the involvement of a prenyltransferase enzyme. While not identified for this compound specifically, related research has shown that farnesyltransferase enzymes can be used for the regioselective addition of isoprenoid moieties to quinolone precursors. frontiersin.org The final oxa-6π electrocyclization step can occur spontaneously under thermal conditions in the lab, but it is plausible that it is also enzyme-mediated in nature to ensure stereochemical control and efficiency. mdpi.comacs.org

Synthetic Chemistry of Zanthosimuline and Its Analogues

Total Synthesis Methodologies for Zanthosimuline

The total synthesis of this compound has been achieved through efficient and straightforward protocols, primarily involving domino reactions that construct the key heterocyclic framework in a single step from simple precursors nih.govnih.gov. These methods are designed to be atom-economical and often utilize environmentally benign conditions.

The predominant synthesis of this compound employs a convergent approach researchgate.net. The core structure is assembled by combining two key building blocks: a dicarbonyl equivalent (a 4-hydroxyquinolin-2-one derivative) and an α,β-unsaturated aldehyde (citral) nih.govresearchgate.net. This fragment-coupling strategy allows for the rapid construction of the complex pyranoquinoline skeleton acs.org.

Catalysis is central to the efficient formation of the this compound pyranoquinoline ring system. The most prominently reported method is a domino Knoevenagel condensation followed by an oxa-6π electrocyclization, catalyzed by ethylenediammonium diacetate (EDDA) nih.govresearchgate.net. This reaction can be performed under mild conditions, including at room temperature and without solvents, highlighting its efficiency and environmental friendliness nih.gov. For certain derivatives, the reaction is carried out in a solvent, such as ethanol, at reflux nih.govresearchgate.net.

This EDDA-catalyzed reaction joins the dicarbonyl substrate and an unsaturated aldehyde to form the 2H-pyran ring fused to the quinoline (B57606) core nih.gov. The power of this methodology was demonstrated in a gram-scale synthesis of a key this compound analogue, which required only 5 mol% of the EDDA catalyst to achieve a high yield nih.gov.

Beyond EDDA, other catalytic systems have been developed for the synthesis of the broader pyrano[3,2-c]quinolone class of molecules. These include acid-catalyzed tandem reactions using catalysts like p-toluenesulfonic acid (pTsOH·H₂O) to react 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols, proceeding through a Friedel–Crafts-type allenylation and subsequent cyclization sequence youtube.comresearchgate.net.

| Catalyst | Reaction Type | Key Substrates | Reference |

|---|---|---|---|

| Ethylenediammonium Diacetate (EDDA) | Domino Knoevenagel / Oxa-6π Electrocyclization | 4-hydroxyquinolin-2-one derivatives + α,β-unsaturated aldehydes | nih.govresearchgate.net |

| p-Toluenesulfonic Acid (pTsOH·H₂O) | Tandem Friedel–Crafts Allenylation / 6-endo-dig Cyclization | 4-hydroxy-1-methylquinolin-2(1H)-one + propargylic alcohols | youtube.comresearchgate.net |

| Niobium(V) Chloride | Imino-Diels-Alder Reaction | Aldimines + 3,4-dihydro-2H-pyran | newswise.com |

| Iodine | Three-component reaction | Aromatic aldehyde + naphthalen-2-amine + heterocycloketones | nih.gov |

Biomimetic synthesis is a strategy that mimics proposed biosynthetic pathways to construct complex natural products in the laboratory newswise.comwikipedia.org. This approach often leads to efficient and elegant syntheses by leveraging reaction cascades that are predisposed to form specific molecular architectures wikipedia.orgunimelb.edu.au.

The domino Knoevenagel/oxa-6π-electrocyclization cascade used for this compound's synthesis can be viewed as a biomimetic strategy researchgate.netmdpi.comnih.gov. This type of reaction sequence has been successfully employed in the concise and divergent biomimetic synthesis of other complex natural products mdpi.com. For instance, a similar domino strategy was used in the synthesis of the alkaloid simulenoline, which was also isolated from the Zanthoxylum simulans plant researchgate.net. The development of a biomimetic domino Knoevenagel/cycloisomerization strategy to access citridone A and related pyridone alkaloids further highlights the power of this approach in mimicking natural product formation nih.gov. The biosynthesis of related quinoline alkaloids is known to involve precursors like 2,4-dihydroxyquinoline, which serves as a structural basis for the starting materials used in the laboratory synthesis of this compound analogues nih.govrsc.org.

Derivatization and Structure–Activity Relationship (SAR) Driven Synthesis

To investigate the biological potential of this compound, extensive derivatization and Structure-Activity Relationship (SAR) studies have been conducted. These efforts involve the systematic modification of the parent molecule to identify key structural features responsible for its biological activity.

A library of this compound analogues has been prepared from simple starting materials to evaluate their antifungal and anti-leishmanial properties nih.govnih.govacs.org. In one study, this compound and 18 related analogues were synthesized and tested against a panel of postharvest fruit fungal pathogens nih.govnih.gov.

The synthetic strategy, primarily the EDDA-catalyzed domino reaction, allows for significant structural diversity. Modifications were made to both the quinolone and terpene-derived portions of the molecule researchgate.net. Further derivatization of this compound itself was achieved through subsequent reactions; for example, hydrogenation of the prenyl side chain using a PtO₂ catalyst afforded a saturated analogue, while hydration using phosphoric acid yielded a hydroxylated derivative acs.org. These modifications aimed to probe how changes in the side chain's saturation and functionality affect biological efficacy nih.gov.

| Compound | Structural Modification | Synthetic Approach | Reference |

|---|---|---|---|

| This compound | Parent Compound | EDDA-catalyzed domino reaction of N-methyl-4-hydroxyquinolin-2-one and citral | nih.gov |

| N-Demethylated this compound (5c) | Removal of N-methyl group | EDDA-catalyzed domino reaction of 2,4-quinolinediol and citral | nih.gov |

| Hydrogenated Derivative (6) | Saturation of the prenyl side chain | Hydrogenation of this compound using PtO₂ catalyst | acs.org |

| Hydrated Derivative (7) | Addition of water across a double bond in the prenyl side chain | Acid-catalyzed hydration of this compound using H₃PO₄ | acs.org |

Among the prepared analogues, the N-demethylated derivative of this compound proved to be particularly significant. SAR studies revealed that the biological activity against fungal pathogens was strongly increased by maintaining the prenyl side chain of this compound but in an N-demethylated derivative nih.govresearchgate.net. This compound was found to be the most active derivative in the series, exhibiting potent fungistatic and fungicidal activities nih.gov.

The synthesis of this key N-demethylated analogue is straightforward and follows the general domino reaction pathway. It is prepared via the EDDA-catalyzed condensation of 2,4-quinolinediol (the N-demethylated precursor) with citral nih.gov. The promise of this compound as an antifungal agent prompted a successful gram-scale synthesis, which was achieved in 77% yield by reacting the commercially available substrates in ethanol at reflux with a low catalyst loading nih.gov.

Generation of Polycyclic Quinoline-Derived Structures through Cyclization Reactions

The inherent reactivity of the pyranoquinoline scaffold of this compound and its analogues allows for its elaboration into more complex, polycyclic systems through various cyclization reactions. These intramolecular transformations are key in accessing diverse molecular architectures, often leading to tetracyclic and pentacyclic quinoline-derived structures. The versatility of this compound as a substrate in these reactions has been demonstrated under both thermal and Lewis acid-catalyzed conditions, yielding a range of structurally distinct products.

One of the primary cyclization strategies involves an intramolecular hetero-Diels–Alder reaction. nih.gov This approach leverages the diene and dienophile moieties within the this compound framework to construct new rings. For instance, the thermal treatment of this compound (7) adsorbed on silica (B1680970) at 150 °C has been shown to yield the tetracyclic alkaloid (8), although with modest yields. mdpi.com Alternative thermal conditions have also been explored, resulting in the Diels-Alder adduct as a mixture of cis and trans isomers. mdpi.com

The use of Lewis acids has proven to be a more efficient and selective method for promoting cyclization. mdpi.com A screening of various Lewis acids revealed that dimethylaluminium chloride can quantitatively convert this compound into the desired tetracyclic compound (8) after 18 hours at room temperature. mdpi.com Trimethylaluminum has also been employed, leading to the isochromene analog (8) in a 55% yield, alongside a 10% yield of an isomeric product (9) resulting from a [4+2] cycloaddition on the amide carbonyl instead of the benzophenone. mdpi.com

Beyond the hetero-Diels-Alder approach, other cyclization pathways have been explored. Photoredox catalysis, utilizing tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate under UV irradiation, has been successfully applied to synthesize an original intramolecular Gassman-type cationic [2+2] cycloadduct (12) in a diastereoselective manner. nih.gov

The initial formation of the this compound structure itself is achieved through a domino Knoevenagel condensation followed by an oxa-6π-electrocyclization. nih.gov This key reaction between 4-hydroxy-1-methyl-2(1H)-quinolone (5) and citral (6) is efficiently catalyzed by ethylenediammonium diacetate (EDDA) under microwave irradiation, producing this compound in high yield. nih.gov This foundational cyclization sets the stage for subsequent transformations into more complex polycyclic derivatives.

The functionalized analogues of this compound can also undergo these cyclization reactions. For example, various analogues (15a–l) have been subjected to ene cyclization in the presence of tin(IV) chloride to furnish the corresponding tetracyclic derivatives (16a–l). mdpi.com This demonstrates the broader applicability of these cyclization strategies for generating a library of diverse polycyclic quinoline-derived structures.

The outcomes of these cyclization reactions are summarized in the table below, highlighting the different conditions and resulting product distributions.

| Starting Material | Reaction Conditions | Major Product(s) | Yield (%) | Reference |

| This compound (7) | Silica, 150 °C | Tetracyclic alkaloid (8) | 26 | mdpi.com |

| This compound (7) | Toluene, 150 °C | Diels–Alder adduct (8) | Moderate | mdpi.com |

| This compound (7) | Dimethylaluminium chloride (2 eq.), RT, 18 h | Tetracyclic compound (8) | Quantitative | mdpi.com |

| This compound (7) | Trimethylaluminum | Isochromene analog (8), Isomer (9) | 55, 10 | mdpi.com |

| This compound (7) | Tris(2,2-bipyridine)ruthenium(II) hexafluorophosphate, UV irradiation | Pentacyclic derivative (12) | - | nih.govmdpi.com |

| 4-hydroxy-1-methyl-2-(1H)-quinolone (5) and citral (6) | EDDA (0.2 eq.), EtOH, MW, 150 °C, 20 min | This compound (7) | 92 | nih.gov |

| Functionalized alkaloids (15a–l) | Tin(IV) chloride | Tetracyclic derivatives (16a–l) | - | mdpi.com |

Biological Activities and Pharmacological Potential

Antifungal Efficacy Studies

The natural compound Zanthosimuline has been the subject of in vitro studies to determine its potential as an antifungal agent, particularly against fungi that cause significant postharvest diseases in fruits. nih.govresearchgate.netresearchgate.net Research has focused on its efficacy against a panel of key phytopathogenic fungi responsible for economic losses worldwide. nih.govresearchgate.netresearchgate.net

Screening of this compound against several major postharvest fungal pathogens revealed a selective spectrum of activity. nih.govacs.org The evaluation was conducted to determine the Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC), which are key indicators of antifungal efficacy. researchgate.netacs.org

Penicillium digitatum, the causal agent of green mold in citrus fruits, was included in the panel of fungi tested against this compound. nih.govresearchgate.net In these in vitro assays, this compound was found to be inactive against P. digitatum. researchgate.netacs.org The Minimum Inhibitory Concentration (MIC) was determined to be greater than 250 µg/mL, indicating a lack of significant inhibitory effect at the tested concentrations. researchgate.netacs.org

Botrytis cinerea, which causes gray mold on a wide variety of fruits, including strawberries, was also tested. nih.govfupress.net Similar to the results for P. digitatum, this compound did not show significant activity against B. cinerea. acs.org The MIC value for this fungus was reported as greater than 250 µg/mL, classifying this compound as inactive against this pathogen under the experimental conditions. researchgate.netacs.org

In contrast to its inactivity against other tested fungi, this compound demonstrated notable efficacy against Monilinia fructicola, the pathogen responsible for brown rot in stone fruits like peaches. nih.govacs.orgmdpi.com The compound exhibited significant inhibitory activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. nih.govacs.org This finding highlights a specific and potent action against this economically important fungus. acs.org

This compound also showed important activity against Rhizopus stolonifer, a common fungus that causes soft rot in various fruits. nih.govacs.org The in vitro studies reported a Minimum Inhibitory Concentration (MIC) of 31.25 µg/mL for this compound against this pathogen. nih.govacs.org

A critical aspect of evaluating an antifungal compound is to determine whether its action is fungistatic (inhibiting fungal growth) or fungicidal (killing the fungus). acs.org This is typically assessed by comparing the Minimum Inhibitory Concentration (MIC) with the Minimum Fungicidal Concentration (MFC). An agent is generally considered fungistatic if the MFC is significantly higher than the MIC, and fungicidal if the MFC is equal or very close to the MIC.

In the case of this compound, studies have shown that it exhibits no fungicidal activity against the tested fungal strains at concentrations up to 250 µg/mL. nih.govresearchgate.netacs.org For the susceptible fungi, Monilinia fructicola and Rhizopus stolonifer, while the MIC values were 15.6 µg/mL and 31.25 µg/mL respectively, the MFC was greater than 250 µg/mL. acs.org This indicates that this compound's mechanism of action is fungistatic, meaning it inhibits the growth of these fungi but does not kill them at the effective inhibitory concentrations. nih.govacs.org

Data Tables

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Activity |

|---|---|---|---|

| Penicillium digitatum | >250 | >250 | Inactive |

| Botrytis cinerea | >250 | >250 | Inactive |

| Monilinia fructicola | 15.6 | >250 | Fungistatic |

| Rhizopus stolonifer | 31.25 | >250 | Fungistatic |

Data sourced from Di Liberto et al., 2020. nih.govresearchgate.netacs.org

Table 2: List of Compounds and Organisms Mentioned

| Name | Type |

|---|---|

| This compound | Chemical Compound (Pyranoquinoline Alkaloid) |

| Penicillium digitatum | Fungal Species |

| Botrytis cinerea | Fungal Species |

| Monilinia fructicola | Fungal Species |

Ex Vivo Evaluation in Horticultural Systems (e.g., Peach Disease Control)

This compound and its derivatives have demonstrated notable antifungal properties, particularly in the context of postharvest fruit diseases that cause significant economic losses worldwide. nih.gov Research has focused on their efficacy against fungal pathogens like Monilinia fructicola, the causative agent of brown rot in peaches. nih.govnih.gov

An ex vivo study on fresh peaches infected with M. fructicola evaluated the protective effects of an N-demethylated derivative of this compound, compound 5c . acs.org The results were compared with the commercial fungicide carbendazim (B180503) (CBZ). acs.org After a 10-day period, untreated control fruits were completely decayed by the fungal infection. acs.org In contrast, fruits treated with either compound 5c or CBZ were protected from fungal growth. acs.org The study indicated that the efficacy of compound 5c in controlling brown rot was not statistically different from that of the commercial agent carbendazim. acs.org In fact, observations suggested that the pyranoquinoline derivative 5c might be even more potent than the commercial fungicide, as fewer specimens treated with 5c showed signs of infection compared to those treated with CBZ. nih.gov The application of compound 5c at a concentration of 7.8 μg/mL significantly reduced the sporulation index of brown rot on wound-inoculated peaches. acs.org

This research highlights the potential of this compound-related compounds as effective antifungal agents for controlling postharvest diseases in fruits like peaches. nih.gov

Anticancer and Cytotoxic Activities

This compound, a pyrano[3,2-c]quinolone alkaloid isolated from Zanthoxylum simulans, has been identified as a compound with anticancer properties. scirp.orgresearchgate.net Studies have investigated its cytotoxic effects against various human cancer cell lines.

One study evaluated the in vitro cytotoxic effects of an extract from the fruit bark of Zanthoxylum simulans, which contains this compound, against the human gastric cancer cell line MKN-7. jrespharm.com The n-Hexane total extract, which includes this compound among its 120 identified compounds, demonstrated the strongest cytotoxic effects with an IC50 value of 23.65±1.75 µg/mL. jrespharm.com Molecular docking simulations within this study predicted that this compound has a binding energy of -8.5 kcal/mol with the AKT1 protein, a key component in cell signaling pathways often dysregulated in cancer. jrespharm.com

The pyrano[3,2-c]quinolone scaffold, which is central to this compound's structure, is recognized as a core motif in many alkaloids with significant therapeutic activities, including anticancer effects. scirp.org

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR) in cancer cells. frontiersin.org this compound has shown activity against such resistant cell lines. scirp.orgresearchgate.net Specifically, it has been reported as an anticancer agent with activity against the multidrug-resistant KB-VI cancer cell line. scirp.orgresearchgate.netproquest.com The ability of certain phytochemicals to counteract MDR is a critical area of cancer research, as these compounds can potentially be used to resensitize resistant tumors to standard chemotherapeutic drugs. frontiersin.org The quinoline (B57606) framework, in general, has been a source of compounds that can modulate resistance in cancer cells. nih.gov

Antiparasitic Activities

Leishmaniasis is a significant global health issue caused by protozoan parasites of the Leishmania genus, and the need for new, effective drugs is urgent due to the harmful side effects and resistance associated with current treatments. nih.govmdpi.com this compound and its derivatives have emerged as a promising class of compounds with anti-leishmanial potential. nih.govmdpi.com

The anti-leishmanial activity of this compound and related compounds has been evaluated against Leishmania infantum, the species responsible for visceral leishmaniasis. mdpi.comdntb.gov.ua In one study, this compound (7 ) itself showed moderate activity against the axenic amastigote form of L. infantum but had no activity against the intramacrophagic amastigotes. mdpi.com However, a related natural quinolone, Chloroaustralasine A (3 ), was the most active against axenic amastigotes, with an IC50 value of 8 μM, and exhibited minimal cytotoxicity against RAW 264.7 macrophage cells. mdpi.com

Synthetic modifications of the this compound structure have led to the development of analogues with enhanced and more selective anti-leishmanial activity. researchgate.netfrontiersin.org A synthetic strategy aimed at creating analogues of this compound yielded several promising compounds. nih.govmdpi.com

One key intermediate, a tetracyclic quinolone (11 ), displayed no cytotoxicity and a significant activity of 14.7 μM against intramacrophage amastigotes of L. infantum, an activity level close to that of the reference drug miltefosine. mdpi.com Interestingly, this compound was only effective against the parasite when it was inside the macrophage. mdpi.com

Further synthesis of N-substituted derivatives from N-demethylated this compound also produced compounds with notable activity. frontiersin.org The benzylated derivative 15a and analogue 15k were found to inhibit the intramacrophage parasite at concentrations of 23.7 µM and 19.0 µM, respectively. mdpi.com Compound 15a was particularly promising, with a good selectivity index of over 4.2. mdpi.com These findings demonstrate that slight modifications to the amide functional groups can drastically affect the anti-parasitic activity. nih.govmdpi.com Two promising molecules were identified with good activity against intramacrophage L. infantum amastigotes without any cytotoxicity. nih.govresearchgate.net

Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| Carbendazim (CBZ) |

| Chloroaustralasine A |

| Miltefosine |

Data Tables

Ex Vivo Antifungal Activity of this compound Derivative 5c

| Treatment | Pathogen | Host | Concentration | Outcome | Reference |

| Compound 5c | Monilinia fructicola | Peach | 7.8 µg/mL | Significantly reduced brown rot sporulation; comparable to Carbendazim | acs.org |

| Carbendazim (CBZ) | Monilinia fructicola | Peach | - | Protected fruit from fungal growth | acs.org |

| Control (untreated) | Monilinia fructicola | Peach | - | Complete rot by fungal infection after 10 days | acs.org |

In Vitro Cytotoxicity of this compound

| Compound/Extract | Cell Line | IC50 Value | Molecular Target (Predicted) | Binding Energy (kcal/mol) | Reference |

| Zanthoxylum simulans n-Hexane extract | MKN-7 (Gastric Cancer) | 23.65±1.75 µg/mL | - | - | jrespharm.com |

| This compound | - | - | AKT1 | -8.5 | jrespharm.com |

| This compound | KB-VI (Multidrug-Resistant) | Active | - | - | scirp.orgresearchgate.net |

Anti-thrombotic Activity Assessment

The potential for this compound to influence thrombotic events is an area of emerging, yet currently limited, scientific investigation. A comprehensive 2021 review on the pharmacological applications of the Zanthoxylum genus has listed this compound, isolated from Zanthoxylum bungeanum, as possessing anti-thrombotic activity. dntb.gov.ua This assertion is based on a 2018 research paper which is cited as the primary source for this finding. dntb.gov.ua

However, detailed research findings and specific quantitative data from the primary study are not widely available in the public domain, precluding an in-depth analysis of its anti-thrombotic mechanism or efficacy.

In contrast, other phytochemical investigations have primarily highlighted different biological activities for this compound. Studies on constituents from Zanthoxylum simulans have identified significant cytotoxic activity for this compound. nih.gov Notably, one study pointed out that while a related pyranoquinoline alkaloid, huajiaosimuline, exhibited significant antiplatelet aggregation activity, this compound was characterized by its cytotoxic effects. nih.gov Another report reinforces this, stating that most alkaloids isolated from Z. simulans demonstrated strong antiplatelet aggregation activities, with this compound being an exception. researchgate.net

The broader chemical class to which this compound belongs, pyrano[3,2-c]quinolones, has been associated with the inhibition of platelet aggregation, suggesting a potential mechanistic basis for such activity. researchgate.net Nevertheless, without specific experimental data for this compound, its role as an anti-thrombotic agent remains speculative and not as well-documented as its cytotoxic properties.

Research Findings Summary

Due to the limited availability of specific data on the anti-thrombotic effects of this compound, a detailed data table cannot be provided at this time. The current body of literature points towards a single citation for anti-thrombotic activity, while more numerous reports focus on its cytotoxic potential. Further research is required to isolate and characterize the purported anti-thrombotic effects and to determine any potential for therapeutic application in this area.

Structure Activity Relationship Sar Elucidation

Key Structural Motifs for Antifungal Potency

The antifungal activity of Zanthosimuline and its related pyranoquinolines has been evaluated against several postharvest fruit fungal pathogens, including Penicillium digitatum, Botrytis cinerea, Monilinia fructicola, and Rhizopus stolonifer. nih.govscispace.comresearchgate.netresearchgate.net The natural product this compound itself demonstrates notable fungistatic activity, particularly against M. fructicola and R. stolonifer. nih.gov SAR studies have highlighted several structural components that are crucial for this antifungal potential.

Furthermore, the quinolone nucleus is integral to the antifungal action. nih.gov Replacing the quinolone system with other cyclic structures like a coumarin, a saturated cycle, a pyridone ring, or a quinone derivative results in diminished or abolished activity. nih.gov

Interestingly, a significant enhancement in antifungal activity was observed with an N-demethylated derivative of this compound. nih.govresearchgate.netresearchgate.net This analogue, which maintains the critical prenyl side chain, not only showed broad fungistatic and fungicidal activities but was identified as the most active derivative among the tested compounds. nih.govresearchgate.net This suggests that the presence of a protonated or hydrogen-bond-donating nitrogen in the quinolone ring is highly favorable for antifungal efficacy.

Table 1: Influence of Structural Modifications on Antifungal Activity Data derived from studies on this compound and its analogues.

| Structural Modification | Effect on Antifungal Activity | Key Finding |

|---|---|---|

| N-demethylation | Strongly Increased Activity | The N-demethylated analogue with a prenyl side chain was the most potent compound. nih.govresearchgate.net |

| Modification of Prenyl Side Chain (e.g., hydrogenation, replacement) | Decreased or Lost Activity | The integrity of the prenyl side chain is crucial for potency. nih.gov |

| Replacement of Quinolone Nucleus (e.g., with coumarin) | Decreased or Lost Activity | The quinolone core is essential for the antifungal effect. nih.gov |

Structural Determinants for Antiparasitic Efficacy

The pyranoquinoline scaffold, characteristic of this compound, is found in a class of natural products that have garnered attention for various biological activities, including antiparasitic effects. nih.gov Alkaloids isolated from the Zanthoxylum genus, from which this compound is derived, have shown activity against protozoan parasites such as Plasmodium, Leishmania, and Trypanosoma.

However, specific structure-activity relationship studies focusing on this compound and its direct analogues against parasitic organisms are not extensively documented in the reviewed scientific literature. While the broader class of quinoline (B57606) alkaloids has been a cornerstone in the development of antimalarial drugs, the specific structural features of this compound that would be critical for antiparasitic efficacy have yet to be elucidated. Further research is required to determine which substituents and structural motifs on the this compound framework could be optimized to confer potent and selective antiparasitic activity.

Comparative Pharmacological Analysis of Zanthosimuline Analogues

Pharmacological Profile of Zanthosimuline versus N-Methylflindersine

This compound and N-Methylflindersine, both pyranoquinoline alkaloids, exhibit distinct pharmacological profiles. This compound has demonstrated notable cytotoxic activity against multidrug-resistant KB-VI cancer cells. scirp.org It has also been shown to be active against all thirteen cultured human cancer cell lines it was tested against. scispace.comscispace.com

N-Methylflindersine, isolated from various Rutaceae family plants, has been investigated for a different range of biological effects. phcogj.commedchemexpress.com It has shown activity as an insect antifeedant. medchemexpress.com Furthermore, N-methylflindersine has demonstrated anti-hepatitis C virus (HCV) activity, with studies showing it inhibits the virus post-entry and suppresses the expression of the NS3 protein. d-nb.info An alkaloid fraction containing N-methylflindersine was found to have an IC50 value of 6.2 µg/mL against HCV. phcogj.com In other studies, it has shown antiplasmodial activity against both W2 and D6 strains of malaria, though it was less potent than other benzophenanthridine alkaloids. uonbi.ac.ke Additionally, N-Methylflindersine has exhibited bronchodilator activity. nih.gov

Table 1: Comparative Pharmacological Activities of this compound and N-Methylflindersine

| Compound | Pharmacological Activity | Target/Model System | Key Findings |

|---|---|---|---|

| This compound | Cytotoxic | Multidrug-resistant KB-VI cancer cells | Active against resistant cell lines. scirp.org |

| Cytotoxic | 13 human cancer cell lines | Active against all tested cell lines. scispace.comscispace.com | |

| N-Methylflindersine | Anti-HCV | Hepatitis C virus (JFH1) | IC50 of 6.2 µg/mL; inhibits post-entry. phcogj.comd-nb.info |

| Antiplasmodial | Plasmodium falciparum (W2 & D6 strains) | Good activity, but less potent than other alkaloids. uonbi.ac.ke | |

| Insect Antifeedant | Not specified | Isolated as an insect antifeedant. medchemexpress.com | |

| Bronchodilator | Perfused guinea pig lungs | Exhibited bronchodilator effects. nih.gov |

Comparative Studies with Huajiaosimuline

This compound and Huajiaosimuline, both isolated from Zanthoxylum simulans, have been evaluated for their cytotoxic potential. nih.gov While both are considered cytotoxic pyranoquinoline alkaloids, their spectrum of activity differs. scispace.comscispace.com this compound displayed activity against all thirteen human cancer cell lines it was tested against, whereas Huajiaosimuline was only active against six of them. scispace.comscispace.com

Huajiaosimuline has been identified as a potent and selective anticancer agent, particularly against breast cancer. scirp.org In addition to its cytotoxic effects, Huajiaosimuline has demonstrated significant antiplatelet aggregation activity. nih.gov It has also been shown to induce terminal differentiation in cultured HL-60 cells. nih.gov More recent computational studies have highlighted Huajiaosimuline's potential as a phosphodiesterase 10A (PDE10A) inhibitor, suggesting its possible application in treating Parkinson's disease. figshare.com Both this compound and Huajiaosimuline have been noted for their inhibitory activity towards multidrug-resistant KB-VI tumor cells. windows.netnih.gov Both compounds have also been reported to have anti-thrombotic activity. mdpi.comresearchgate.net

Table 2: Comparative Pharmacological Activities of this compound and Huajiaosimuline

| Compound | Pharmacological Activity | Target/Model System | Key Findings |

|---|---|---|---|

| This compound | Cytotoxic | 13 human cancer cell lines | Active against all 13 tested cell lines. scispace.comscispace.com |

| Cytotoxic | Multidrug-resistant KB-VI tumor cells | Inhibitory activity. windows.netnih.gov | |

| Anti-thrombotic | Zanthoxylum bungeanum | Reported activity. mdpi.comresearchgate.net | |

| Huajiaosimuline | Cytotoxic | 13 human cancer cell lines | Active against 6 of the 13 tested cell lines. scispace.comscispace.com |

| Cytotoxic | Breast cancer cells | Potent and selective activity. scirp.org | |

| Cytotoxic | Multidrug-resistant KB-VI tumor cells | Inhibitory activity. windows.netnih.gov | |

| Antiplatelet Aggregation | Not specified | Significant activity. nih.gov | |

| Cell Differentiation | HL-60 cells | Induced terminal differentiation. nih.gov | |

| PDE10A Inhibition (in silico) | Parkinson's Disease model | Potential therapeutic application. figshare.com | |

| Anti-thrombotic | Zanthoxylum bungeanum | Reported activity. mdpi.comresearchgate.net |

Activity Spectrum of Other Pyranoquinoline Derivatives

The pyranoquinoline scaffold is a core structure in numerous alkaloids and synthetic compounds, exhibiting a wide range of biological activities. royalsocietypublishing.orgresearchgate.net These derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological potential. benthamdirect.com

The activity spectrum of pyranoquinoline derivatives includes:

Anticancer: This is one of the most prominent activities, with many derivatives showing cytotoxicity against various cancer cell lines through mechanisms like cell cycle arrest and apoptosis. scirp.orgresearchgate.netbohrium.com

Antimicrobial: This class of compounds has demonstrated antibacterial and antifungal properties. royalsocietypublishing.orgresearchgate.net

Anti-inflammatory: Some pyranoquinoline derivatives have shown anti-inflammatory effects. royalsocietypublishing.orgrsc.org

Antimalarial: The quinoline (B57606) core is a well-known feature of many antimalarial drugs, and some pyranoquinoline derivatives also exhibit this activity. researchgate.netrsc.org

Antiviral: Antiviral activity has also been reported for this class of compounds. mdpi.com

Other Activities: Other reported activities include anti-allergic, anti-coagulant, anti-hypertensive, and anti-algal properties. royalsocietypublishing.org Some derivatives have also been investigated for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's. benthamdirect.combohrium.com

The broad and varied pharmacological activities of pyranoquinoline derivatives underscore the importance of this heterocyclic system as a privileged scaffold in drug discovery. researchgate.netbenthamdirect.com

Advanced Methodologies in Zanthosimuline Research

Spectroscopic Characterization Techniques for Structure Elucidation

The definitive identification of Zanthosimuline's structure is accomplished through a combination of spectroscopic methods that probe its molecular framework. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are indispensable in this process. jrespharm.comacs.org

NMR spectroscopy, including both ¹H and ¹³C NMR, provides a detailed map of the carbon-hydrogen framework. acs.orgopenaccessjournals.com Two-dimensional NMR experiments like COSY, HMQC, and HMBC are used to establish connectivity between adjacent protons and between protons and carbons, respectively, allowing for the complete assignment of the molecule's complex ring system and side chains. jrespharm.com

Infrared spectroscopy complements NMR data by identifying the functional groups present in the molecule. openaccessjournals.com The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds. researchgate.net This technique is useful for confirming the presence of groups such as carbonyls and aromatic rings within the this compound structure. researchgate.net

Mass spectrometry is employed to determine the precise molecular weight and elemental composition of this compound. acs.orgopenaccessjournals.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. acs.org

The following table summarizes the ¹H NMR spectral data for this compound, which is critical for its structural confirmation. acs.org

Table 1: ¹H NMR Spectral Data of this compound (500 MHz, CDCl₃)

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| H-5 | 7.93 | d | 7.9 |

| H-7 | 7.52 | t | 8.0 |

| H-8 | 7.29 | d | 8.0 |

| H-6 | 7.12 | t | 7.5 |

| H-3' | 5.53 | d | 10.0 |

| H-2' | 5.16 | t | 7.1 |

| N-CH₃ | 3.71 | s | |

| H-1' | 3.42 | d | 7.1 |

| C(CH₃)₂ | 1.83 | s | |

| C(CH₃)₂ | 1.63 | s |

Data sourced from Olivon, F., et al. (2018). acs.org

Chromatographic Purification and Isolation Strategies

This compound is a naturally occurring alkaloid found in plants of the Rutaceae family, such as Zanthoxylum simulans. scirp.orgnih.gov Its isolation from the crude plant extract and subsequent purification require sophisticated chromatographic techniques.

The general procedure involves the extraction of the plant material, often the root bark, with a suitable solvent like ethanol. jrespharm.comscirp.org This initial extract, containing a complex mixture of compounds, is then subjected to further separation. A common approach is liquid-liquid partition, for instance between ethyl acetate (B1210297) and n-heptane, to fractionate the extract based on polarity. acs.org

The crucial step in obtaining pure this compound is column chromatography. nih.gov Flash column chromatography using silica (B1680970) gel as the stationary phase is frequently employed. acs.orgscirp.orgacs.org The separation is achieved by eluting the column with a gradient of solvents, typically a mixture of a non-polar solvent like heptane (B126788) or hexanes and a more polar solvent such as ethyl acetate. acs.orgnih.govacs.org For instance, a gradient system starting from 100% heptane and gradually increasing the proportion of ethyl acetate allows for the separation of compounds based on their differential adsorption to the silica gel. acs.orgacs.org The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov Fractions containing this compound are then combined and the solvent is evaporated to yield the purified compound. acs.orgacs.org

Computational Chemistry Approaches

Computational chemistry offers valuable insights into the properties and potential interactions of this compound at a molecular level, complementing experimental data. mdpi.com These in silico methods can predict how the molecule might bind to biological targets, providing a basis for understanding its bioactivity. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov In the context of this compound research, docking simulations can help identify potential protein targets and elucidate the specific interactions that stabilize the ligand-protein complex.

Studies have included this compound in screenings of large compound libraries against various protein targets. jrespharm.com For example, this compound was part of a library of 120 natural compounds from Zanthoxylum simulans that were docked against the protein kinases AKT1 and MAPK1, which are implicated in cancer pathways. jrespharm.com While the study highlighted five other compounds as having the most significant inhibitory potential, the inclusion of this compound in such screenings indicates its recognition as a compound of interest for further investigation. jrespharm.com Another study noted that pyrano[3,2-c]quinolone derivatives, the class of compounds to which this compound belongs, were investigated as inhibitors of topoisomerase IIβ (TOP2B), a key enzyme in DNA replication and a target for anticancer drugs. nih.gov However, specific docking results for this compound against TOP2B were not detailed in the available literature. nih.gov

Molecular Dynamics Studies

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a molecule over time, offering insights into the stability of ligand-protein complexes and the conformational changes that may occur upon binding. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, thus simulating the physical movements of the system.

As of the current literature, specific molecular dynamics simulation studies focusing exclusively on this compound complexed with a protein target have not been reported. Such studies would be a valuable next step following initial docking predictions to assess the stability of the predicted binding poses and to understand the dynamic nature of the interactions between this compound and its potential biological targets.

Future Research Directions and Translational Perspectives

Detailed Elucidation of Molecular Mechanisms of Action

While Zanthosimuline and its analogues have demonstrated promising bioactivities, the precise molecular mechanisms underpinning these effects are not yet fully understood. nih.gov A critical future direction is the detailed elucidation of these pathways.

Initial studies on this compound derivatives have provided intriguing clues. For instance, in anti-leishmanial research, certain tetracyclic quinolone analogues of this compound show activity against the parasite only when it is within a host macrophage, suggesting a host-directed mechanism of action rather than direct toxicity to the parasite. mdpi.comnih.gov This implies that the compound may modulate the host's immune response or cellular environment to the detriment of the pathogen. Future research must pinpoint the specific host cell targets and signaling pathways involved.

For other related quinoline (B57606) alkaloids, established mechanisms include the inhibition of parasite respiration and the intercalation into DNA, which disrupts macromolecular biosynthesis. frontiersin.orgfrontiersin.org It is plausible that this compound or its derivatives could operate through similar mechanisms. Therefore, future investigations should include DNA binding assays, topoisomerase inhibition studies, and analyses of mitochondrial function in target cells (e.g., cancer cells, fungal pathogens) to clarify these potential modes of action. Identifying the specific molecular targets, such as enzymes or receptors, remains a primary goal that will be crucial for rational drug design and understanding potential off-target effects.

Discovery and Optimization of Novel Analogues with Enhanced Bioactivity

The synthesis and evaluation of this compound analogues have already proven to be a fruitful strategy for enhancing its biological effects. nih.govmdpi.com This area of research is poised for significant expansion, leveraging established structure-activity relationships (SAR) to guide the design of new, more potent, and selective compounds.

Research has shown that modifications at various positions on the this compound scaffold can drastically alter its activity. For example:

Anti-leishmanial Activity : A synthetic strategy to access natural quinolones and analogues derived from this compound has been developed. mdpi.comnih.gov During this process, it was discovered that certain tetracyclic and pentacyclic intermediates displayed promising activity against Leishmania infantum amastigotes, with one tetracyclic quinolone showing an inhibitory activity of 14.7 µM on intramacrophage amastigotes, comparable to the reference drug miltefosine, without any cytotoxicity. mdpi.comnih.gov This highlights the potential of the core this compound structure as a scaffold for anti-parasitic drug discovery.

Antifungal Activity : In studies against postharvest fungal pathogens, an N-demethylated derivative of this compound (compound 5c in the study) showed significantly increased fungicidal activity against Botrytis cinerea and Monilinia fructicola compared to the parent compound. nih.govresearchgate.netunr.edu.ar Conversely, modifications to the prenyl side chain, such as hydrogenation or hydration, led to a partial or complete loss of activity. nih.govunr.edu.ar

These findings provide a clear roadmap for future synthetic efforts. The focus should be on creating libraries of novel analogues with systematic variations, particularly on the amide functional groups and the pyran ring substituents. mdpi.comresearchgate.net High-throughput screening of these libraries against a wide range of targets will be essential to identify lead compounds with optimized potency and selectivity.

Table 1: Bioactivity of Selected this compound Analogues

| Compound/Analogue | Modification from this compound | Target Organism/Cell Line | Key Finding | Reference(s) |

|---|---|---|---|---|

| This compound (Parent) | - | M. fructicola, R. stolonifer | Fungistatic activity observed. | researchgate.netacs.org |

| N-demethylated analogue (5c) | Removal of methyl group from nitrogen | B. cinerea, M. fructicola | Significantly increased fungicidal activity. | nih.govresearchgate.net |

| Prenyl chain hydrogenation (6) | Saturation of the prenyl side chain | Fungal pathogens | Partial or complete loss of antifungal activity. | nih.govunr.edu.ar |

| Prenyl chain hydration (7) | Addition of water across a double bond in the prenyl chain | Fungal pathogens | Partial or complete loss of antifungal activity. | nih.govunr.edu.ar |

| Tetracyclic quinolone (11) | Cyclization of the geranyl chain | Intramacrophage L. infantum | Promising activity (IC50 of 14.7 µM) with no cytotoxicity. | mdpi.comnih.gov |

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The currently known biological activities of this compound—including antifungal, anti-leishmanial, cytotoxic, and anti-platelet aggregation effects—already point to a broad therapeutic potential. nih.govmdpi.comscispace.comresearchgate.net However, it is highly likely that this compound and its derivatives possess other valuable bioactivities that have yet to be discovered. The Zanthoxylum genus, from which this compound is derived, is a rich source of traditional medicines used for a wide array of ailments, including inflammation, parasitic diseases, and viral infections. nih.govscispace.com

Future research should systematically screen this compound and its optimized analogues against a wider panel of biological targets. Potential therapeutic areas for exploration include:

Antiviral agents : Given the traditional use of Zanthoxylum species against viral infections, screening for activity against a range of viruses is warranted.

Anti-inflammatory agents : Many natural products possess anti-inflammatory properties, and this is a common activity for compounds from the Zanthoxylum genus. scispace.com

Anticancer therapy : The known cytotoxic activity against various human cancer cell lines, including multidrug-resistant cells, should be explored more deeply. researchgate.netscispace.com Investigating its efficacy in combination with existing chemotherapeutics could reveal synergistic effects.

Neurological disorders : Some alkaloids have shown effects on the central nervous system, opening a speculative but potentially rewarding avenue of investigation.

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Studies

To accurately predict the clinical potential of this compound and its derivatives, it is imperative to move beyond simple two-dimensional (2D) cell cultures and develop more physiologically relevant testing models.

Currently, research on this compound has utilized standard in vitro models, such as the evaluation of antifungal activity against a panel of fungal pathogens and anti-leishmanial activity against both free (axenic) and macrophage-internalized (intramacrophagic) parasites. nih.govmdpi.com An ex vivo model has also been successfully employed, where a this compound derivative demonstrated the ability to control brown rot on freshly harvested peaches, with efficacy comparable to a commercial fungicide. acs.org

The future of efficacy testing lies in more complex, three-dimensional (3D) systems that better replicate the microenvironment of human tissues and diseases. researchgate.net These advanced models include:

Spheroid and Organoid Cultures : These 3D cell aggregates mimic the structure and cell-cell interactions of in vivo tissues and tumors. sigmaaldrich.comnih.gov Using tumor spheroids for anticancer screening or organoids for toxicity and efficacy testing can provide more predictive data than traditional monolayer cultures. researchgate.netfrontiersin.org

Co-culture Systems : To study the host-directed mechanism suggested in anti-leishmanial studies, 3D co-culture models containing both immune cells (like macrophages) and tissue cells could be developed to better understand the complex interplay upon treatment. nih.gov

Organ-on-a-Chip Platforms : These microfluidic devices can simulate the function of entire organs, allowing for the study of drug metabolism, efficacy, and toxicity in a dynamic, interconnected system that bridges the gap between simple in vitro cultures and complex in vivo animal models. frontiersin.org

Ex Vivo Tissue Models : Expanding on the peach model, using ex vivo cultures of human tissues, such as skin or synovial membranes, could provide valuable data for dermatological or anti-inflammatory applications, respectively. nih.gov

Adopting these advanced models in the preclinical evaluation of this compound will enhance the translational relevance of the findings and facilitate more informed decisions about which candidate compounds should proceed to clinical development. nih.govnih.gov

Sustainable Production and Supply Chain Considerations for this compound and its Derivatives

For this compound or any of its derivatives to become a viable therapeutic agent, a sustainable and scalable production method is essential. Relying solely on extraction from natural plant sources is often not feasible for large-scale production due to variability in yield, environmental impact, and complex purification processes. scispace.com

While chemical syntheses have been developed, including biomimetic strategies and multi-component reactions, future efforts must focus on "green" chemistry principles to minimize environmental impact and cost. nih.govnih.gov A particularly promising avenue is biocatalysis, which uses enzymes or whole microbial cells to perform chemical transformations. interesjournals.orgmt.com

The advantages of biocatalysis for producing complex molecules like this compound are numerous:

High Selectivity : Enzymes often exhibit exceptional chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing the formation of unwanted byproducts. mt.comnih.gov

Mild Reaction Conditions : Biocatalytic reactions typically occur in water at mild temperatures and pressures, significantly reducing energy consumption and the use of harsh organic solvents. mt.com

Sustainability : Enzymes are biodegradable and derived from renewable resources, making biocatalysis an environmentally friendly approach. interesjournals.org

Future research should focus on discovering or engineering enzymes that can catalyze key steps in the synthesis of the this compound scaffold. mdpi.com This could involve genome mining for novel enzymes from various organisms or using directed evolution to tailor existing enzymes for specific non-natural reactions. nih.gov The development of multi-enzyme cascades, where several reactions are performed sequentially in a single pot, could create highly efficient, atom-economical synthetic routes to this compound and its optimized analogues, ensuring a sustainable supply for further research and potential commercialization. frontiersin.org

Q & A

Q. How can this compound research integrate ethnopharmacological data with modern pharmacology?

- Methodological Answer :

- Cross-reference traditional use claims (e.g., anti-inflammatory) with in vitro cytokine profiling (ELISA, Luminex) .

- Isolate region-specific plant variants to study chemotype-activity relationships .

- Collaborate with ethnobotanists to validate sourcing and traditional preparation methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.